Propacetamol

Descripción

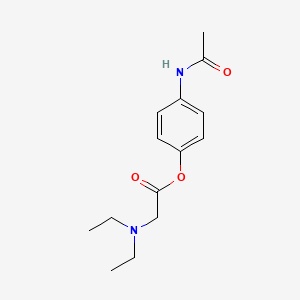

This compound is a non-opioid analgesic devoid of the major contraindications. It is a derivative of [acetaminophen], or paracetamol, with the molecular formula glycine, N, N-diethyl-,4-(acetylamino)phenyl ester. This compound is a parenteral formulation of paracetamol and thus, it is a prodrug that is completely hydrolyzed to paracetamol. It is not available in the United States but this prodrug has been widely used in other countries such as France since 1985.

This compound is a water-soluble para-aminophenol derivative and ester prodrug of acetaminophen in which acetaminophen is bound to the carboxylic acid diethylglycine, with analgesic and antipyretic activities. Upon intravenous administration, this compound is hydrolyzed by plasma esterases into its active form acetaminophen. Although the exact mechanism of action has yet to be fully elucidated despite its widespread use, acetaminophen enters the central nervous system and acts centrally. This agent binds to cyclooxygenase (COX) and prevents the metabolism of arachidonic acid to prostaglandin. A reduction in prostaglandin formation relieves pain and reduces fever. Acetaminophen may also act centrally on cannabinoid receptors and on N-methyl-D-aspartate (NMDA) receptors.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

prodrug for acetaminophen; structure given in UD; RN given refers to HCl; RN for parent cpd not available 5/90

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-acetamidophenyl) 2-(diethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGAJCQTLIRCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057800 | |

| Record name | Propacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

434.5ºC at 760 mmHg | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66532-85-2 | |

| Record name | Propacetamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propacetamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propacetamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propacetamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propacetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution of Propacetamol As a Prodrug

The development of propacetamol was driven by a clinical need to overcome the physicochemical limitations of its parent drug, paracetamol (also known as acetaminophen). While paracetamol is a widely used analgesic and antipyretic, its poor water solubility has historically limited its administration to oral and rectal routes. clinicaltrials.gov This posed a significant challenge in clinical settings where patients are unable to take medications by mouth, such as in postoperative care.

To address this, researchers developed this compound, a water-soluble ester prodrug of paracetamol. nih.govcancer.gov Specifically, it is the N,N-diethylglycine ester of paracetamol. nih.gov This chemical modification rendered the compound suitable for intravenous administration. google.com this compound has been used in several countries, with its introduction in France dating back to 1985. drugbank.com The primary innovation of this compound was its ability to be administered intravenously, after which it is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine. nih.govpatsnap.com This biotransformation allows for the rapid achievement of therapeutic plasma concentrations of paracetamol, which is particularly beneficial for managing acute pain, such as that experienced after surgery. patsnap.com

Table 1: Key Milestones in the Development of this compound

| Milestone | Description |

|---|---|

| 1985 | This compound is introduced in France for clinical use. drugbank.com |

| Ongoing | Used as an intravenous alternative to paracetamol in various countries. drugbank.com |

| Post-2000s | Subject of safety and efficacy studies, particularly in postoperative pain management. nih.govnih.gov |

| Recent Years | Withdrawal in some European regions due to safety concerns, prompting further research. nih.gov |

Current Status and Research Significance of Propacetamol Globally

Propacetamol continues to be a subject of clinical and pharmaceutical research worldwide, primarily focusing on its efficacy in pain management and its safety profile. It is often utilized in the context of "multimodal" or "balanced" analgesia, where it is combined with other classes of analgesics, such as opioids, to improve pain relief while potentially reducing the required dose of the opioid and its associated side effects. nih.govnih.gov

Research has demonstrated a significant morphine-sparing effect of this compound in postoperative pain management. nih.gov Studies have shown that patients receiving this compound in combination with morphine require a lower total dose of morphine compared to those receiving morphine alone. nih.gov

Despite its established use, the safety of this compound has been a topic of ongoing evaluation. In Europe, safety concerns led to its withdrawal from the market, which in turn spurred further investigation into its adverse event profile. nih.gov Subsequent studies have aimed to characterize regional differences in adverse events and provide real-world evidence regarding its safety. nih.govnih.gov The global status of this compound is therefore mixed, with its use continuing in some regions while being curtailed in others. Its research significance lies in its role as a case study for post-marketing surveillance and the evaluation of prodrug safety.

Table 2: Selected Research Findings on this compound

| Research Area | Key Finding |

|---|---|

| Postoperative Pain | This compound has been shown to be effective in managing postoperative pain, often with an opioid-sparing effect. nih.govnih.gov |

| Multimodal Analgesia | It is considered a useful component in multimodal analgesia strategies. nih.govresearchgate.net |

| Safety Profile | Safety concerns, including reports of thrombosis and contact dermatitis in Europe, have led to regulatory actions and further research. nih.gov |

| Comparative Efficacy | Studies have compared its analgesic efficacy to other pain relievers, such as diclofenac (B195802), in postoperative settings. nih.gov |

Prodrug Design Principles and Their Application in Propacetamol Development

Bioconversion Pathways of this compound to Paracetamol

This compound is designed as a water-soluble formulation for parenteral administration, which rapidly and completely hydrolyzes in the body to yield paracetamol and N,N-diethylglycine. nih.govpatsnap.comresearchgate.net This conversion is a critical step for the initiation of its therapeutic effects.

Role of Plasma Esterases in Hydrolysis

The bioconversion of this compound into paracetamol is a swift enzymatic process mediated by non-specific esterases present in the plasma. nih.govpatsnap.comresearchgate.net Upon intravenous administration, these enzymes rapidly cleave the ester bond of the this compound molecule. patsnap.comnih.gov This hydrolysis typically occurs within minutes, leading to the prompt release of paracetamol into the systemic circulation, allowing for the rapid attainment of therapeutic plasma concentrations. patsnap.comresearchgate.net

Metabolite Formation and Characterization: N,N-diethylglycine

The hydrolysis of this compound yields two metabolites: the pharmacologically active paracetamol and N,N-diethylglycine. patsnap.comnih.gov N,N-diethylglycine is a derivative of the amino acid glycine (B1666218) and is generally considered to be pharmacologically inactive. ebi.ac.uk Research has explored potential modulatory effects of N,N-diethylglycine on glycinergic neurotransmission, noting its structural similarity to known glycine transporter substrates. nih.govresearchgate.net Studies using Xenopus laevis oocytes demonstrated that N,N-diethylglycine can act as a low-affinity substrate for glycine transporters GlyT1 and GlyT2. nih.govebi.ac.uk

Central Nervous System Mechanisms of Paracetamol, the Active Metabolite

The analgesic and antipyretic properties of paracetamol are primarily attributed to its actions within the central nervous system. researchgate.netwikipedia.orgnih.gov Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its peripheral anti-inflammatory activity is weak. oup.comnih.gov

Cyclooxygenase (COX) Inhibition, Specifically COX-2 in CNS

Paracetamol is understood to be a selective inhibitor of cyclooxygenase-2 (COX-2) within the central nervous system. patsnap.comresearchgate.net The COX enzyme has two main isoforms, COX-1 and COX-2, which are involved in the synthesis of prostaglandins. medcrine.com Paracetamol's inhibitory action on COX enzymes is more pronounced in environments with low levels of peroxides, such as the CNS, which may explain its limited anti-inflammatory effect in peripheral tissues where peroxide levels are high during inflammation. wikipedia.orgoup.com This CNS-specific COX-2 inhibition is a key component of its mechanism of action. patsnap.comresearchgate.net

Inhibition of Prostaglandin (B15479496) Synthesis in the Central System

By inhibiting COX enzymes in the brain, paracetamol effectively reduces the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2). researchgate.netnih.govmayoclinic.org Prostaglandins in the CNS are crucial mediators of pain and fever. mayoclinic.org The reduction in prostaglandin levels in the brain is believed to be the primary mechanism for paracetamol's analgesic and antipyretic effects. nih.govmayoclinic.org Studies on rat microglial cultures have shown that paracetamol can completely inhibit PGE2 synthesis in these central nervous system immune cells. nih.gov

Modulation of the Serotonergic Descending Neuronal Pathway

A significant body of evidence indicates that the analgesic effect of paracetamol also involves the modulation of the descending serotonergic pathways from the brainstem to the spinal cord. nih.govoup.comresearchgate.net This system plays a crucial role in pain modulation. Paracetamol has been shown to activate these descending inhibitory pathways, which in turn suppress the transmission of pain signals at the spinal level. nih.govdntb.gov.uaresearchgate.net Research suggests that this activation may involve spinal 5-HT₇ receptors, contributing to its central antinociceptive effects. nih.govkisti.re.kr

Involvement of the L-arginine/NO Pathway

The analgesic effect of paracetamol, the active metabolite of this compound, is linked to the L-arginine-nitric oxide (NO) pathway within the central nervous system. nih.gov Research suggests that a significant portion of paracetamol's central analgesic action may be related to the inhibition of NO generation. nih.gov Studies in murine spinal cord slices have demonstrated that paracetamol can inhibit NO synthesis. surrey.ac.uk Specifically, paracetamol was found to attenuate glutamate-induced production of citrulline (a byproduct of NO synthesis), an effect that was potentiated by caffeine. surrey.ac.uk

Further evidence supporting this mechanism comes from studies where the antinociceptive effects of acetaminophen (B1664979) were reversed by the administration of L-arginine, the substrate for nitric oxide synthase (NOS), but not by its inactive enantiomer, D-arginine. nih.gov This indicates that the analgesic activity is directly related to an interaction with the L-arginine-NO pathway. nih.gov

Cannabinoid System Activation (CB1)

A crucial component of this compound's central mechanism, mediated by paracetamol, involves the indirect activation of cannabinoid CB1 receptors. nih.govresearchgate.net In the brain, paracetamol is metabolized to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). dovepress.commdpi.com

AM404 is not a direct CB1 agonist; instead, it acts by inhibiting the reuptake of endogenous cannabinoids, such as anandamide, thereby increasing their synaptic concentration and enhancing cannabinoid signaling. mdpi.com This enhanced endocannabinoid tone contributes significantly to analgesia. nih.govnih.gov The analgesic effects of paracetamol against both inflammatory and acute pain have been shown to be absent in mice lacking CB1 receptors, confirming the essential role of this system. nih.govresearchgate.netnih.gov This supraspinal mechanism of action has been localized to regions including the rostral ventromedial medulla. nih.govnih.gov

| Metabolite | Target Receptor | Effect on Receptor |

| N-arachidonoylphenolamine (AM404) | TRPV1 | Activation |

| N-acetyl-p-benzoquinone imine (NAPQI) | TRPV1 | Activation and Sensitization |

| p-benzoquinone (pBQ) | TRPV1 | Activation and Sensitization |

Redox Mechanisms in Analgesia

The analgesic action of paracetamol is also influenced by its redox state. nih.gov Paracetamol is thought to exert its effect on cyclooxygenase (COX) enzymes through a redox-sensitive mechanism. dovepress.com The peroxidase site of the COX enzyme must be in an oxidized state to be active. Paracetamol, acting as a reducing agent, can reduce this site, thereby preventing the conversion of arachidonic acid to prostaglandins. dovepress.com This mechanism is particularly effective in environments with low levels of peroxides, such as the CNS, which may explain paracetamol's potent central analgesic and antipyretic effects compared to its weak peripheral anti-inflammatory activity. dovepress.comcaldic.com

Investigation of Glycinergic Neurotransmission Modulation

A unique aspect of this compound's mechanism, distinct from that of paracetamol, involves the modulation of the glycinergic system by its other metabolite, N,N-diethylglycine (DEG). proquest.comnih.gov Glycinergic neurotransmission in the spinal cord is a critical pathway for gating pain signals. nih.gov While this compound and paracetamol themselves have no direct effect on glycine receptors (GlyR) or glycine transporters (GlyT), DEG has been shown to influence both. proquest.comnih.gov

Research using Xenopus laevis oocytes demonstrated that DEG acts as a low-affinity substrate for both GlyT1 and GlyT2 and as a mild positive allosteric modulator of GlyRα1 function. proquest.comnih.govdntb.gov.ua By interacting with these targets, DEG may facilitate glycinergic neurotransmission, potentially contributing an additional, previously unrecognized analgesic effect to that of the paracetamol metabolite, particularly in chronic pain states associated with diminished glycinergic signaling. proquest.commdpi.com

| Compound | Target | Observed Effect |

| This compound | GlyR, GlyT | No effect |

| Paracetamol | GlyR, GlyT | No effect |

| N,N-diethylglycine (DEG) | GlyT1 | Low-affinity substrate (EC50 > 7.6 mM) |

| N,N-diethylglycine (DEG) | GlyT2 | Low-affinity substrate (EC50 > 5.2 mM) |

| N,N-diethylglycine (DEG) | GlyRα1 | Mild positive allosteric modulator |

Peripheral Mechanisms and Limited Anti-inflammatory Activity

This compound's anti-inflammatory activity, which is mediated by paracetamol, is considered weak. nih.gov Paracetamol is a poor inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, in peripheral tissues. patsnap.comnih.gov This is largely because peripheral inflammatory sites have high concentrations of peroxides, which counteract the reducing action of paracetamol on the COX peroxidase site, thus limiting its ability to inhibit prostaglandin synthesis. drugbank.comresearchgate.net

Comparative Analysis of Mechanism of Action: this compound vs. Paracetamol

The primary mechanism of action of this compound is the mechanism of its active metabolite, paracetamol. nih.gov this compound is an inactive prodrug that is rapidly and completely hydrolyzed to paracetamol and N,N-diethylglycine after administration. patsnap.comwikipedia.org Therefore, this compound's analgesic and antipyretic effects are predominantly a result of paracetamol's complex central actions, including inhibition of COX enzymes via a redox mechanism and modulation of the cannabinoid, NO, and TRPV1 pathways. nih.govdovepress.comnih.gov

The key distinction in the mechanistic profile of this compound lies in the pharmacological activity of its second metabolite, N,N-diethylglycine (DEG). proquest.com As detailed in section 2.2.8, DEG modulates the glycinergic neurotransmitter system, a mechanism not associated with paracetamol. proquest.comnih.gov This suggests that this compound could potentially offer a broader mechanism of analgesia than paracetamol alone, although the clinical significance of DEG's contribution remains a subject for further investigation. mdpi.com

| Feature | This compound | Paracetamol |

| Form | Prodrug | Active Drug |

| Metabolites | Paracetamol, N,N-diethylglycine | Glucuronide and sulfate (B86663) conjugates, NAPQI, p-aminophenol |

| Primary Analgesic Mechanism | Central actions of its paracetamol metabolite | Central actions: COX inhibition, CB1, TRPV1, NO pathways |

| Glycinergic Modulation | Yes (via N,N-diethylglycine metabolite) | No |

| Anti-inflammatory Activity | Weak (via paracetamol metabolite) | Weak |

Absorption and Bioavailability Studies of this compound

As an intravenously administered drug, traditional absorption studies are not applicable to this compound itself. However, the focus of pharmacokinetic studies is on the resulting plasma concentrations of its active metabolite, paracetamol.

Pharmacokinetic analyses consistently demonstrate that intravenous this compound leads to a significantly earlier peak plasma concentration (Cmax) of paracetamol compared to oral administration. drugbank.commedsafe.govt.nz The Cmax is typically reached at the end of the infusion period. drugbank.commedsafe.govt.nz In one study comparing 1g of intravenous this compound to 500mg of oral paracetamol in healthy male subjects, the time to peak plasma concentration (Tmax) for the intravenous route was 0.25 hours, significantly shorter than the 1.46 hours observed for the oral route. medsafe.govt.nztga.gov.au Another study noted that intravenous this compound provided an average paracetamol concentration within the therapeutic range after just 20 minutes. wfsahq.orgwfsahq.org

The bioavailability of paracetamol from this compound is predictably high and less variable than that of oral paracetamol. researchgate.nete-safe-anaesthesia.orgservice.gov.uk Studies have shown that the bioavailability of paracetamol from 2g of this compound is similar to that of 1g of intravenous paracetamol. drugbank.commedsafe.govt.nz When compared to oral administration, intravenous this compound results in a greater total drug exposure, as measured by the area under the curve (AUC). medsafe.govt.nznih.gov For instance, the AUC for 1g of intravenous this compound was found to be significantly greater than that for 500mg of oral paracetamol. medsafe.govt.nztga.gov.aunih.gov The oral bioavailability of paracetamol has been estimated to be in the range of 63-89%. wfsahq.orge-safe-anaesthesia.orgservice.gov.uk One study calculated the mean oral bioavailability of 500 mg paracetamol to be 82.2% relative to 1 g of intravenous this compound. nih.govresearchgate.net However, after the initial hour, plasma concentrations of paracetamol following both intravenous and oral routes tend to become similar. medsafe.govt.nztga.gov.au

Interactive Data Table: Pharmacokinetic Parameters of Paracetamol after this compound vs. Oral Paracetamol Administration

| Parameter | Intravenous this compound (1 g) | Oral Paracetamol (500 mg) |

| Cmax (µg/mL) | 12.72 ± 3.51 | 5.49 ± 1.89 |

| Tmax (h) | 0.25 | 1.46 ± 0.57 |

| AUC₀₋₁₂ (µg·h/mL) | 24.07 ± 3.77 | 19.48 ± 3.69 |

| AUC₀₋∞ (µg·h/mL) | 25.5 ± 4.27 | 21.04 ± 4.49 |

| Data derived from a study in 12 healthy male subjects. medsafe.govt.nztga.gov.au |

Distribution Characteristics of this compound and its Metabolites

Once this compound is converted to paracetamol, the distribution of paracetamol throughout the body becomes the key focus.

The volume of distribution (Vd) for this compound has been reported as 1.29 L/kg. drugbank.comnih.gov For its active metabolite, paracetamol, the volume of distribution is approximately 1 L/kg. medsafe.govt.nztga.gov.au Research in pediatric populations has shown that the volume of distribution can vary with age. researchgate.netkuleuven.benih.gov In children, the central volume of distribution was estimated to be 24 L/70 kg, while the peripheral volume of distribution was 30 L/70 kg. researchgate.netkuleuven.benih.gov Paracetamol exhibits negligible binding to plasma proteins. drugbank.com

A significant aspect of this compound's efficacy is the ability of its active metabolite, paracetamol, to cross the blood-brain barrier and exert its analgesic effects centrally. ispub.comepain.orgkoreamed.org This central action is a key component of its mechanism. epain.org The passage of paracetamol across the blood-brain barrier results in a time lag between the peak plasma concentration and the peak concentration in the cerebrospinal fluid. nih.gov

Following the administration of this compound, significant concentrations of paracetamol are found in the cerebrospinal fluid (CSF). drugbank.commedsafe.govt.nznih.gov In one study involving patients receiving a 2g infusion of this compound, paracetamol was detected in the CSF within 20 minutes. medsafe.govt.nz Research has shown that the maximum concentration of paracetamol in the CSF is observed about 4 hours after administration. researchgate.netbps.ac.uknih.gov Interestingly, subsequent concentrations in the CSF have been noted to exceed those in the plasma. researchgate.netbps.ac.uknih.gov The elimination half-life of paracetamol has been observed to be longer in the CSF (3.2 hours) compared to the plasma (2.4 hours). researchgate.netbps.ac.uk In a preterm infant, the maximum CSF paracetamol concentration was 5.8 mg/L, reached 150 minutes after administration, with an estimated elimination half-life in the CSF of 182 minutes. nih.gov

Metabolism and Elimination Pathways

Upon administration, this compound is completely converted by plasma esterases into paracetamol, which is the active analgesic and antipyretic compound. drugbank.comscielo.br The subsequent metabolism of paracetamol follows two primary hepatic pathways: glucuronic acid conjugation and sulfuric acid conjugation. fda.gov.ph A minor fraction is metabolized by the cytochrome P450 (CYP) enzyme system. fda.gov.ph

A small portion, typically less than 15%, of a paracetamol dose undergoes oxidation by the cytochrome P450 enzyme system, predominantly by the CYP2E1 isoenzyme. nih.govrsc.org This metabolic process leads to the formation of a reactive and potentially hepatotoxic intermediate metabolite known as N-acetyl-p-benzoquinone imine (NAPQI). scielo.brfda.gov.ph Under normal therapeutic conditions, NAPQI is quickly detoxified by conjugation with glutathione (B108866) and subsequently eliminated in the urine as cysteine and mercapturic acid conjugates. fda.gov.phnih.gov However, in situations of overdose, the increased production of NAPQI can deplete glutathione stores, leading to potential liver damage. scielo.br The expression and activity of CYP2E1 can be influenced by various factors, including age and certain disease states like diabetes. researchgate.netpsu.edu In infants, the CYP2E1 enzyme system is immature, resulting in lower production of the NAPQI metabolite. elsevier.es

The metabolites of paracetamol are primarily excreted through the kidneys in the urine. drugbank.comnih.gov Within 24 hours of administration, approximately 90% of the administered dose is eliminated. drugbank.comnih.gov The majority of this is in the form of glucuronide (around 60-80%) and sulfate (around 20-30%) conjugates. fda.gov.ph A smaller fraction, typically less than 5%, is excreted as unchanged paracetamol. drugbank.comnih.gov The remaining portion is eliminated as cysteine and mercapturic acid conjugates, which are the products of NAPQI detoxification. nih.gov In neonates, the urinary excretion pattern differs, with a higher proportion of sulphate conjugates compared to glucuronide conjugates, reflecting the immaturity of the glucuronidation pathway. fda.gov.phacquirepublications.org

The elimination half-life of this compound itself is reported to be approximately 2.4 to 3.6 hours. drugbank.comnih.govwikipedia.org Following its rapid conversion to paracetamol, the plasma half-life of paracetamol is generally in the range of 1.5 to 2.7 hours in adults. fda.gov.phwikipedia.org However, this can vary in different populations. For instance, in neonates, the plasma half-life of paracetamol is longer, around 3.5 hours, due to immature metabolic and elimination pathways. fda.gov.ph One study in a preterm infant reported a terminal elimination half-life of paracetamol in the cerebrospinal fluid of 182 minutes (approximately 3 hours). nih.gov

Population Pharmacokinetics in Special Populations

The pharmacokinetic properties of this compound, and subsequently paracetamol, can differ significantly in specific populations, particularly in pediatric patients. These differences are largely attributable to the maturation of drug-metabolizing enzymes and renal function.

Pharmacokinetic studies in pediatric populations have been conducted to understand the disposition of intravenously administered this compound. eur.nlnih.gov These studies have highlighted age-dependent changes in clearance and volume of distribution. nih.govnih.gov In children aged 2 to 15 years, a standard this compound dosing regimen generally achieves therapeutic plasma concentrations of paracetamol. nih.gov However, in children under one year of age, clearance is reduced. nih.gov

Neonates, in particular, exhibit distinct pharmacokinetic profiles. eur.nl Studies have shown that both preterm and term neonates have a lower clearance of paracetamol compared to older children and adults. elsevier.esnih.gov The metabolic pathways are also different, with sulfation being the predominant route over glucuronidation in the neonatal period. acquirepublications.orgnih.gov

Post-conceptual age (PCA), which is the gestational age plus the postnatal age, is a critical factor influencing the pharmacokinetics of paracetamol derived from this compound in neonates. eur.nl

Clearance: Paracetamol clearance demonstrates a clear maturational trend with increasing PCA. One population pharmacokinetic analysis in neonates showed that clearance, when standardized to a 70-kg person, increased from 2.85 L/h/70 kg at 27 weeks PCA to 7.05 L/h/70 kg by 42 weeks PCA. eur.nl Another study reported that clearance increased from 1.87 L/h/70 kg at 27 weeks PCA, reaching 84% of the mature value by one year of age. nih.gov A separate analysis found that clearance increased from 4.4 L/h/70 kg at 34 weeks PCA to 6.3 L/h/70 kg at 46 weeks PCA. oup.com This maturation is attributed to the development of the glucuronidation and renal excretion pathways. nih.gov

Volume of Distribution: The volume of distribution of paracetamol is also influenced by PCA, being larger in more premature neonates and decreasing with age. nih.gov One study reported a population volume of distribution of 70.4 L/70 kg in a neonatal population with a median PCA of 35 weeks. eur.nl Another study observed that the standardized volume of distribution was 76 L/70 kg for a term neonate. oup.com A population analysis including children up to 14 years found that the peripheral volume of distribution decreased from 45.0 L/70 kg at 27 weeks PCA to reach a mature value by 6 months of age. nih.gov This larger volume of distribution in early life is an important consideration for determining appropriate loading doses. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing the pharmacokinetic parameters of this compound and its active metabolite, paracetamol, from various studies.

Table 1: Pharmacokinetic Parameters of this compound and Paracetamol

| Compound | Parameter | Value | Population |

| This compound | Half-life | 3.6 hours | Adults |

| This compound | Clearance | 0.28 L/h/kg | Adults |

| Paracetamol | Half-life | ~3.5 hours | Neonates |

| Paracetamol | Half-life | 1.5 - 2 hours | Infants and Children > 6 months |

This table presents a summary of key pharmacokinetic parameters.

Table 2: Influence of Post-conceptual Age on Paracetamol Clearance in Neonates

| Post-conceptual Age (weeks) | Standardized Clearance (L/h/70 kg) | Study |

| 27 | 1.87 | Anderson et al. (2005) nih.gov |

| 27 | 2.85 | Allegaert et al. (2004) eur.nl |

| 34 | 4.4 | Palmer et al. (2008) oup.com |

| 42 | 7.05 | Allegaert et al. (2004) eur.nl |

| 46 | 6.3 | Palmer et al. (2008) oup.com |

This table illustrates the maturational changes in paracetamol clearance with increasing post-conceptual age.

Pharmacokinetics in Critically Ill Patients

The pharmacokinetics of this compound and its active metabolite, paracetamol, can be altered in critically ill patients, particularly those with conditions like sepsis and septic shock. nih.govekb.eg The systemic physiological changes associated with critical illness, including alterations in organ perfusion, protein binding, and metabolic function, can impact drug disposition.

Research in critically ill adult patients receiving intravenous paracetamol has been conducted to evaluate its pharmacokinetic profile in this population. researchgate.net While much of the literature has focused on the pharmacodynamic effect of hypotension following this compound administration in febrile, septic patients, these studies highlight the altered physiological state that can influence pharmacokinetics. nih.govjkshp.or.kr For example, patients in an ICU with sepsis or septic shock often exhibit hemodynamic instability. nih.govekb.eg

One study investigating the effects of this compound in febrile critically ill patients noted significant decreases in blood pressure, requiring intervention in a third of administrations. nih.gov While this is a pharmacodynamic outcome, the underlying pathophysiology of sepsis, which includes vasodilation and altered cardiac output, directly affects tissue perfusion and drug distribution, which are key pharmacokinetic determinants. Another study in patients with septic shock compared the incidence of hypotension after a bolus versus a prolonged infusion of paracetamol, finding a high prevalence of hypotension in both groups. ekb.eg Such hemodynamic changes can theoretically alter the volume of distribution and clearance of drugs. A study in critically ill trauma patients also aimed to describe the pharmacokinetics of paracetamol in this specific cohort. researchgate.net

Below is an interactive data table summarizing research findings related to this compound and paracetamol in critically ill patient populations.

| Patient Population | Study Focus | Key Findings/Observations | Source |

|---|---|---|---|

| Febrile Critically Ill Patients (Sepsis) | Effect on blood pressure | Significant decrease in mean arterial pressure post-infusion. This altered hemodynamic state can influence drug distribution and clearance. | nih.gov |

| Critically Ill Trauma Patients | Pharmacokinetics | A study was performed to describe paracetamol pharmacokinetics in this population. | researchgate.net |

| Heart Intensive Care Unit Patients | Hypotension incidence | Low albumin level was identified as a risk factor for hypotension, indicating that the severity of illness impacts drug response. | jkshp.or.kr |

| Septic Shock Patients | Hypotension incidence (Bolus vs. Infusion) | High incidence of hypotension observed, reflecting severe hemodynamic instability that can alter pharmacokinetics. | ekb.eg |

Clinical Efficacy Research

Analgesic Efficacy in Acute Pain Syndromes

Comparative Studies with Other Analgesics

Versus NSAIDs (e.g., Diclofenac (B195802), Ketoprofen (B1673614), Dexibuprofen)

In the context of pediatric fever management, intravenous propacetamol showed a faster onset of antipyretic action compared to oral dexibuprofen. Febrile children treated with this compound achieved body temperatures below 38°C significantly faster, within 0.5 hours, compared to dexibuprofen which required approximately 1 hour nih.govd-nb.info. At 1 hour post-administration, mean temperatures were 37.37 ± 0.53 °C for this compound versus 37.88 ± 0.69 °C for dexibuprofen nih.govd-nb.info. By 2 hours, the mean temperature was 37.25 ± 0.62 °C with this compound compared to 37.40 ± 0.60 °C with dexibuprofen nih.govd-nb.info. However, in a study comparing intravenous antipyretics in hematology/oncology patients, this compound at a 1000 mg dose exhibited the lowest antipyretic efficacy, while metamizol at 2500 mg was the most effective, with diclofenac also demonstrating notable antipyretic effects researchgate.netdovepress.com.

Versus Morphine

This compound has a well-documented morphine-sparing effect in the management of postoperative pain. Studies have shown that this compound significantly reduces the need for opioid rescue medication. For instance, in patients recovering from orthopedic surgery, this compound decreased patient-controlled analgesia (PCA) morphine consumption by approximately 46% compared to placebo nih.gov. Another study reported a 29% reduction in PCA morphine use over 24 hours with this compound compared to placebo psu.edu.

Across multiple clinical trials, intravenous paracetamol or this compound provided at least 50% pain relief in about 36% of patients over four hours, a notable improvement from the 16% observed with placebo, yielding a number needed to treat (NNT) of 5 nih.gov. Furthermore, patients receiving this compound or IV paracetamol required approximately 26% less opioid medication within four hours and 16% less within six hours compared to those receiving placebo nih.gov.

Direct comparisons between this compound and morphine have yielded varied results. One study indicated that while morphine provided a modest advantage in pain scores at specific time points (0.5 and 4 hours), supplemental analgesia was required more frequently in the this compound group (7 cases vs. 2 cases with morphine) unil.ch. Conversely, a systematic review analyzing trauma patients suggested that intravenous paracetamol or this compound may offer superior pain control compared to intravenous morphine sulfate (B86663) in certain scenarios, such as limb trauma and trauma headaches, although other studies found no significant differences revistamedicinamilitara.ro.

Versus Metamizol

In comparative studies of intravenous antipyretics, metamizol has often been found to be more potent than this compound. Specifically, in febrile patients, metamizol at a 2500 mg dose was identified as the most effective antipyretic agent, whereas this compound at 1000 mg demonstrated the lowest efficacy researchgate.netdovepress.com. In critically ill patients, both metamizol and this compound effectively reduced fever. This compound showed a slightly greater maximum temperature decrease (0.6°C) compared to metamizol (0.5°C) at 120 minutes post-administration nih.govnih.gov. However, metamizol was noted to be associated with undesirable hemodynamic side effects, potentially making this compound a preferable choice in unstable patients nih.govnih.gov.

Impact on Pain Intensity and Relief Scores

This compound has demonstrated a significant positive impact on pain intensity and relief scores compared to placebo. In patients undergoing orthopedic surgery, this compound administration resulted in significantly improved pain relief from 15 minutes to 6 hours post-treatment psu.edu. Patient satisfaction ratings, reflecting the global efficacy of the treatment, were also significantly higher in groups receiving this compound compared to placebo psu.edu.

In pediatric patients, following elective tonsillectomy, this compound showed statistically significant superiority over placebo across all assessed pain metrics, including pain intensity and pain relief scores who.int. The need for rescue analgesic medication was substantially lower in the this compound group (40% of patients) compared to the placebo group (83%) who.int. Furthermore, in the context of post-cesarean section pain, a single intravenous dose of this compound, when administered as an adjunct to patient-controlled epidural analgesia (PCEA), provided enhanced pain relief at rest within the initial two hours compared to placebo pain.org.tw.

Antipyretic Efficacy Research

This compound has been investigated for its antipyretic properties, with its efficacy varying in comparisons to other fever-reducing agents. In studies involving febrile patients, this compound (1000 mg) has shown lower antipyretic efficacy compared to metamizol (2500 mg) and diclofenac researchgate.netdovepress.com. However, in pediatric oncologic patients experiencing fever and neutropenia, this compound demonstrated good antipyretic efficacy, with standard doses being comparable to acetylsalicylic acid (ASA), and even reduced doses maintaining significant effectiveness tandfonline.comtandfonline.com.

Fever Reduction in Febrile Children

This compound has proven effective in reducing fever in pediatric populations. In oncologic children with fever and neutropenia, this compound exhibited good antipyretic effects, showing comparable efficacy to ASA. Notably, even half-doses of this compound maintained significant antipyretic activity, not statistically different from the full dose tandfonline.comtandfonline.com.

In a comparative study involving children with upper respiratory tract infections (URTI) and fever, intravenous this compound demonstrated a more rapid fever reduction than oral dexibuprofen within the initial hours post-administration. This compound achieved a body temperature below 38°C within 0.5 hours, whereas dexibuprofen required approximately 1 hour to reach this threshold nih.govd-nb.info. At 1 hour post-administration, mean body temperatures were 37.37 ± 0.53 °C with this compound and 37.88 ± 0.69 °C with dexibuprofen nih.govd-nb.info.

Comparative Studies with Other Antipyretics

When compared to other antipyretic agents, this compound's efficacy profile is nuanced. In studies comparing intravenous antipyretics, this compound (1000 mg) generally showed lower efficacy than metamizol (2500 mg) and diclofenac researchgate.netdovepress.com. In critically ill patients, while this compound effectively reduced fever, dexketoprofen (B22426) was found to be the most potent, followed by metamizol, with paracetamol (the active metabolite of this compound) showing the least temperature reduction medintensiva.orgmedintensiva.org.

A direct comparison between metamizol and this compound in critically ill patients indicated that both agents reduced temperature, with this compound achieving a slightly greater maximum temperature decrease (0.6°C vs. 0.5°C) at 120 minutes nih.govnih.gov. However, metamizol was associated with undesirable hemodynamic side effects, suggesting this compound might be preferred in hemodynamically unstable patients nih.govnih.gov. In pediatric febrile children, this compound demonstrated a faster onset of fever reduction compared to oral dexibuprofen, particularly within the first two hours of administration nih.govd-nb.info.

Adverse Event and Safety Profile Research

Post-Authorization Safety Studies (PASS) and Real-World Evidence

Renal Impairment Considerations

Research indicates that propacetamol is generally considered to have a safer renal profile when compared to non-steroidal anti-inflammatory drugs (NSAIDs) researchgate.net. However, caution is advised when administering this compound to patients with existing renal impairment, as these conditions can potentially increase the risk of toxicity patsnap.com. Animal studies involving mice have demonstrated that this compound injection can induce acute kidney injury (AIKI), exhibiting histopathological changes such as tubular epithelial damage, tubular dilatation, and intratubular cast formation, similar to observations in acetaminophen (B1664979) overdose researchgate.net. Despite these findings in preclinical models, this compound, along with nefopam, has been noted as a preferred option for pain management in patients with renal impairment due to their relatively low nephrotoxicity, which aids in reducing opioid reliance nih.gov.

Hematologic Changes (e.g., Thrombocytopenia, Neutropenia)

Studies have identified that some individuals may experience hematologic side effects following this compound administration, characterized by alterations in blood cell counts patsnap.com. Specifically, thrombocytopenia (a reduction in platelet count) and neutropenia (a decrease in neutrophil count) have been reported as rare adverse effects patsnap.commedsafe.govt.nz. Thrombocytopenia can elevate the risk of bleeding and bruising, while neutropenia may increase susceptibility to infections patsnap.com. Consequently, regular monitoring of blood parameters through blood tests may be necessary for patients undergoing prolonged treatment with this compound patsnap.com.

Central Nervous System Effects (e.g., Dizziness, Headache, Seizures)

Central nervous system (CNS) effects, although uncommon, have been associated with this compound use patsnap.com. These effects can manifest as dizziness and headache patsnap.com. In very rare instances, more severe neurological events, such as seizures, have been documented patsnap.com. Patients are advised to exercise caution when engaging in activities that require a high degree of alertness, such as driving or operating machinery, until they have determined how this compound affects their cognitive and motor functions patsnap.com.

Regional Disparities in Adverse Event Profiles

Significant research has focused on characterizing regional differences in the adverse event (AE) profiles associated with this compound, particularly when comparing data from Asia and Europe researchgate.netnih.govresearchgate.net. A comprehensive study utilizing the World Health Organization's pharmacovigilance database, VigiBase, analyzed AEs by comparing this compound with other injectable antipyretics across these regions researchgate.net.

Disproportionality analyses, employing reporting odds ratios (rOR) and information components (IC), were conducted to identify potential safety signals researchgate.net. In Asian populations, a notably high reporting ratio was observed for this compound-related injection site reactions (ISRs), with an rOR of 5.72 (95% CI 5.19–6.31) and an IC of 1.27, meeting the criteria for a signal. Conversely, no reports of thrombosis or contact dermatitis/eczema were detected in Asia within this dataset researchgate.net.

In contrast, European data revealed two distinct signals: higher reporting ratios for thrombosis (rOR 7.45, 95% CI 5.19–10.71; IC 1.92) and contact dermatitis/eczema (rOR 16.73, 95% CI 12.48–22.42; IC 2.85) researchgate.net. Reporting ratios for this compound-related anaphylaxis were found to be low across both Asia and Europe researchgate.net. These findings collectively suggest the possibility of ethnic variations in this compound-related AEs between Asian and European populations researchgate.netnih.gov.

Comparative Analysis of this compound-Related Adverse Events by Region

The following table summarizes key findings from a disproportionality analysis of this compound-related adverse events between Asia and Europe, highlighting statistically significant signals researchgate.net.

| Adverse Event | Region | Reporting Odds Ratio (rOR) | 95% Confidence Interval (CI) | Information Component (IC) | Signal Criteria Met |

| Anaphylaxis | Asia | 0.13 | (0.10–0.16) | -2.59 | No |

| Anaphylaxis | Europe | 0.65 | (0.48–0.88) | -0.57 | No |

| Stevens-Johnson syndrome | Asia | 0.15 | (0.10–0.24) | -2.35 | No |

| Stevens-Johnson syndrome | Europe | 1.78 | (1.29–2.47) | 0.76 | No |

| Thrombosis | Asia | N/A | N/A | N/A | No |

| Thrombosis | Europe | 7.45 | (5.19–10.71) | 1.92 | Yes |

| Dermatitis/Eczema | Asia | N/A | N/A | N/A | No |

| Dermatitis/Eczema | Europe | 16.73 | (12.48–22.42) | 2.85 | Yes |

| Injection Site Reaction | Asia | 5.72 | (5.19–6.31) | 1.27 | Yes |

Note: IC represents the lower bound of the 95% confidence interval for the information component. A positive IC generally indicates a signal.

Compound List:

this compound

Drug Interactions Research

Pharmacokinetic Interactions

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion of propacetamol or other drugs. This compound's rapid conversion to paracetamol means that many of these interactions are mediated by paracetamol's metabolic pathways and elimination processes.

Impact on Metabolism by Hepatic Enzyme Inducers/Inhibitors

The metabolism of paracetamol, the active metabolite of this compound, primarily occurs in the liver through glucuronidation and sulfation pathways. A smaller fraction is metabolized by cytochrome P450 enzymes, particularly CYP2E1, which can lead to the formation of a hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Enzyme Inducers: Concomitant administration of drugs that induce hepatic enzymes, such as certain anticonvulsants (e.g., phenytoin (B1677684), carbamazepine) and rifampicin, can accelerate the metabolism of paracetamol. This induction may lead to a reduction in paracetamol's efficacy and potentially increase the risk of liver damage due to enhanced formation of toxic metabolites ( patsnap.com, service.gov.uk, medsafe.govt.nz, drugs.com). Patients receiving phenytoin therapy, for instance, should avoid large or chronic doses of paracetamol, and should be monitored for evidence of hepatotoxicity ( medsafe.govt.nz, medsafe.govt.nz).

Enzyme Inhibitors: Conversely, drugs that inhibit hepatic enzymes can decrease the metabolism of paracetamol. Amiodarone has been reported to decrease the metabolism of this compound ( drugbank.com). Reduced metabolism can lead to higher plasma concentrations of paracetamol, potentially increasing the risk of toxicity.

Table 1: Impact of Hepatic Enzyme Modulators on this compound Metabolism

| Drug Class/Example | Effect on Metabolism | Potential Outcome | Reference(s) |

| Enzyme Inducers | |||

| Carbamazepine | Increased | Reduced efficacy, increased risk of hepatotoxicity | patsnap.com, service.gov.uk, medsafe.govt.nz, drugs.com |

| Phenytoin | Increased | Reduced efficacy, increased risk of hepatotoxicity | service.gov.uk, medsafe.govt.nz, medsafe.govt.nz, drugs.com |

| Rifampicin | Increased | Reduced efficacy, increased risk of hepatotoxicity | patsnap.com, service.gov.uk, medsafe.govt.nz, drugs.com |

| Enzyme Inhibitors | |||

| Amiodarone | Decreased | Increased paracetamol plasma concentration, potential toxicity | drugbank.com |

| Adagrasib | Decreased | Increased paracetamol plasma concentration, potential toxicity | drugbank.com |

| Agomelatine | Decreased | Increased paracetamol plasma concentration, potential toxicity | drugbank.com |

Altered Excretion Rates of Concomitant Drugs

This compound and its active metabolite, paracetamol, are primarily excreted by the kidneys, mainly as glucuronide and sulfate (B86663) conjugates ( nih.gov). Certain drugs can affect the renal tubular transport or excretion pathways, thereby altering the serum levels of this compound or paracetamol.

Drugs Decreasing Excretion: Some medications may decrease the excretion rate of this compound, leading to higher serum concentrations and potentially increased effects or toxicity. Examples include Aclidinium, Acrivastine, Amantadine, Alprazolam, Bicisate, Bepotastine, Icatibant, and Ibutilide ( drugbank.com).

Drugs Increasing Excretion: Conversely, some drugs can increase the excretion rate of this compound, potentially leading to lower serum levels and reduced efficacy. Acetazolamide, for instance, may increase the excretion rate of this compound, which could result in a lower serum level and potentially a reduction in efficacy ( drugbank.com).

Table 2: Impact of Concomitant Drugs on this compound Excretion

| Drug Example | Effect on Excretion | Potential Outcome | Reference(s) |

| Aclidinium | Decreased | Higher serum level of this compound | drugbank.com |

| Acrivastine | Decreased | Higher serum level of this compound | drugbank.com |

| Amantadine | Decreased | Higher serum level of this compound | drugbank.com |

| Acetazolamide | Increased | Lower serum level of this compound, reduced efficacy | drugbank.com |

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when drugs influence each other's effects at the site of action, leading to additive, synergistic, or antagonistic effects.

With Anticoagulants (e.g., Warfarin)

This compound, via its conversion to paracetamol, can interact with vitamin K antagonists, most notably warfarin (B611796). Studies indicate that paracetamol, particularly at higher doses (e.g., 4 g daily) and with prolonged use, can potentiate the anticoagulant response produced by warfarin ( nih.gov, researchgate.net). This potentiation is characterized by an increase in the International Normalized Ratio (INR) and a reduction in vitamin K-dependent clotting factors (II, VII, IX, and X) ( nih.gov, researchgate.net). The most plausible hypothesis for this interaction is that paracetamol or its metabolites interfere with the enzymes involved in vitamin K-dependent coagulation factor synthesis ( nih.gov, researchgate.net). Consequently, clinicians should be aware of this clinically significant and often underestimated interaction, necessitating increased monitoring of INR values during concomitant use and for a period after discontinuing paracetamol treatment ( medsafe.govt.nz, nih.gov, researchgate.net).

Table 3: this compound Interaction with Anticoagulants

| Concomitant Drug | Interaction Type | Effect | Mechanism | Reference(s) |

| Warfarin | Potentiation | Increased anticoagulant effect, elevated INR, reduced vitamin K-dependent clotting factors (II, VII, IX, X) | Interference with enzymes involved in vitamin K-dependent coagulation factor synthesis | patsnap.com, medsafe.govt.nz, nih.gov, researchgate.net, github.io, researchgate.net |

| Acenocoumarol | Potentiation | May enhance anticoagulant effect, especially at higher doses or prolonged use | Likely interference with vitamin K-dependent coagulation factor synthesis | github.io |

With Other Analgesics (e.g., NSAIDs, Opioids, NMDA Antagonists)

This compound is frequently used in multimodal analgesia strategies, often in combination with other analgesics like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and opioids.

NSAIDs: this compound, as a prodrug of paracetamol, is commonly combined with NSAIDs for postoperative pain management ( cambridge.org, epain.org). Paracetamol itself has a weak inhibition of COX-1 and COX-2, resulting in limited anti-inflammatory activity ( nih.gov, patsnap.com). However, when combined with NSAIDs, a synergistic or additive analgesic effect is often observed, potentially leading to an opioid-sparing effect ( cambridge.org, psu.edu, nih.gov, koreamed.org). Some studies suggest that while this compound can induce a morphine-sparing effect, the combination with NSAIDs has been less studied, and the benefit of such combinations can be difficult to assess, especially if residual opioid effects are present ( cambridge.org, psu.edu). For example, the combination of this compound and ketoprofen (B1673614) did not show a clinically relevant additional analgesic effect compared to ketoprofen alone in one study ( cambridge.org).

Opioids: this compound has been shown to induce a morphine-sparing effect, meaning it can reduce the total amount of opioid required for adequate pain relief ( psu.edu, oup.com, nih.gov, koreamed.org). In patients with moderate postoperative pain, this compound administration led to a decrease in initial pain scores and improved patient satisfaction, although it did not significantly alter the incidence of morphine-related adverse effects ( psu.edu, oup.com). In patients with severe postoperative pain, the benefit of this compound was less pronounced ( psu.edu, oup.com).

NMDA Antagonists: Paracetamol's mechanism of action is complex and is thought to involve central mechanisms, including potential effects on NMDA receptors ( nih.gov). While direct interactions with specific NMDA antagonists are not detailed in the provided search results for this compound, this potential central action suggests a theoretical basis for pharmacodynamic interactions with NMDA receptor modulators.

Potential for Hepatotoxicity with Concomitant Drugs (e.g., Acetaminophen (B1664979), Aldesleukin, Aminophylline)

The conversion of this compound to paracetamol places it at risk for interactions that can exacerbate hepatotoxicity, particularly when combined with other drugs that also affect the liver or increase the burden on hepatic metabolic pathways.

Acetaminophen (Paracetamol): Since this compound is metabolized to paracetamol, co-administration or situations leading to high paracetamol levels can increase the risk of hepatotoxicity. Acetaminophen itself may increase the hepatotoxic activities of this compound ( drugbank.com).

Aldesleukin: Aldesleukin, an interleukin-2 (B1167480) analogue used in cancer therapy, may increase the hepatotoxic activities of this compound ( drugbank.com). Aldesleukin has a broad range of potential interactions and can cause severe side effects, including liver dysfunction ( rxlist.com, mayoclinic.org, drugs.com).

Aminophylline: Aminophylline, a bronchodilator, may also increase the hepatotoxic activities of this compound ( drugbank.com). While some studies suggest potential analgesic effects for aminophylline, it can also cause adverse effects like tachycardia and nausea ( nih.gov).

Other Agents:

Phenytoin: Concomitant use of phenytoin can decrease paracetamol effectiveness and increase the risk of hepatotoxicity ( medsafe.govt.nz, medsafe.govt.nz).

Diflunisal: Diflunisal has been shown to increase paracetamol plasma concentrations and may increase hepatotoxicity ( medsafe.govt.nz).

Flucloxacillin (B1213737): Caution is advised when paracetamol is used concomitantly with flucloxacillin due to an increased risk of high anion gap metabolic acidosis, particularly in patients with risk factors ( medsafe.govt.nz, medsafe.govt.nz).

Ethanol (Alcohol): Alcohol consumption should be avoided or minimized, as it can exacerbate the hepatotoxic effects of paracetamol ( patsnap.com).

Table 4: Potential Hepatotoxicity Interactions with this compound

| Concomitant Drug/Substance | Interaction Type | Potential Outcome | Reference(s) |

| Acetaminophen | Potentiation | Increased hepatotoxic activities | drugbank.com |

| Aldesleukin | Potentiation | Increased hepatotoxic activities | drugbank.com |

| Aminophylline | Potentiation | Increased hepatotoxic activities | drugbank.com |

| Phenytoin | Increased Risk | Decreased paracetamol effectiveness, increased risk of hepatotoxicity | medsafe.govt.nz, medsafe.govt.nz |

| Diflunisal | Increased Risk | Increased paracetamol plasma concentrations, increased hepatotoxicity | medsafe.govt.nz |

| Flucloxacillin | Increased Risk | High anion gap metabolic acidosis (especially in at-risk patients) | medsafe.govt.nz, medsafe.govt.nz |

| Ethanol (Alcohol) | Exacerbation | Exacerbation of hepatotoxic effects | patsnap.com |

| Enzyme Inducers (general) | Increased Risk | Increased level of hepatotoxic metabolites | medsafe.govt.nz, medsafe.govt.nz |

Clinical Significance of Documented Interactions

This compound, a prodrug of paracetamol (acetaminophen), undergoes hydrolysis in the body to release its active metabolite. Consequently, its drug interactions are primarily related to the pharmacokinetic and pharmacodynamic properties of paracetamol. Understanding these interactions is crucial for optimizing therapeutic outcomes and ensuring patient safety. Research has identified several clinically significant interactions that warrant careful consideration in patient management.

One notable interaction involves warfarin , a common oral anticoagulant. Studies indicate that the concomitant use of paracetamol, particularly at higher doses (e.g., 4 grams daily), can potentiate the anticoagulant effect of warfarin haematologica.orgnih.govdrugs.com. This potentiation is believed to occur through interference with enzymes involved in the synthesis of vitamin K-dependent clotting factors haematologica.orgnih.gov. The clinical significance of this interaction is an increased risk of bleeding complications, necessitating closer monitoring of the International Normalized Ratio (INR) in patients receiving both medications. Adjustments to warfarin dosage may be required, especially when initiating or discontinuing this compound therapy nih.govpatsnap.com.

Interactions with antiepileptic drugs (AEDs) , such as phenytoin and carbamazepine, which are known enzyme inducers, also carry clinical importance. These AEDs can accelerate the metabolism of paracetamol by inducing hepatic enzymes, leading to increased clearance and potentially lower plasma concentrations of paracetamol patsnap.compatsnap.comnps.org.audrugs.comconsultant360.comdrugs.comukclinicalpharmacy.org. The clinical consequence of this interaction can be a reduction in the analgesic efficacy of this compound, resulting in inadequate pain relief for patients patsnap.comnps.org.au. Therefore, patients on enzyme-inducing AEDs may require dose adjustments of this compound or alternative pain management strategies.

Furthermore, probenecid , a medication used to treat gout, can interact with paracetamol by inhibiting its hepatic glucuronidation and renal excretion doctorabad.comaap.orgmedicinesinformation.co.nz. This inhibition can lead to elevated plasma concentrations of paracetamol. While this might prolong the analgesic effect, it also increases the potential for dose-dependent toxicity. The clinical significance lies in the altered drug exposure, which may necessitate monitoring of paracetamol levels or adjustments to dosing to mitigate risks nps.org.audoctorabad.comaap.org.

| Interacting Drug/Class | Nature of Interaction (Mechanism) | Clinical Significance |

| Warfarin | Potentiation of anticoagulant effect; interference with vitamin K-dependent clotting factor synthesis. | Increased risk of bleeding; necessitates closer monitoring of INR and potential adjustments to warfarin dosage. haematologica.orgnih.govdrugs.compatsnap.com |

| Phenytoin | Induction of hepatic enzymes (e.g., CYP2C9, CYP2C19) leading to increased paracetamol metabolism. | Reduced analgesic efficacy of this compound due to increased paracetamol clearance; potential for inadequate pain relief. patsnap.comnps.org.audrugs.comdrugs.com |

| Carbamazepine | Induction of hepatic enzymes leading to increased paracetamol metabolism. | Reduced analgesic efficacy of this compound due to increased paracetamol clearance; potential for inadequate pain relief. patsnap.comnps.org.auukclinicalpharmacy.org |

| Probenecid | Inhibition of paracetamol hepatic glucuronidation and renal excretion. | Elevated paracetamol plasma concentrations, potentially prolonging action and increasing the risk of dose-dependent toxicity; may require monitoring or dose adjustments. nps.org.audoctorabad.comaap.org |

Compound Names:

this compound

Paracetamol

Acetaminophen

Warfarin

Phenytoin

Carbamazepine

Probenecid

Research in Special Populations

Pediatric Population Research

The use of propacetamol in children has been a subject of extensive research, focusing on the unique physiological characteristics of this population.

The metabolism and effect of this compound, which is rapidly hydrolyzed to paracetamol, exhibit significant variability in the youngest pediatric patients. Studies have highlighted that the pharmacokinetic parameters of paracetamol following this compound administration are influenced by gestational and postnatal age.

One study investigating single-dose intravenous this compound in preterm and term infants on their first day of life found notable differences. nih.govnih.gov Preterm infants (<37 weeks gestation) showed a longer mean serum half-life of paracetamol (277 minutes) compared to term infants (172 minutes). nih.govnih.gov Consequently, clearance was lower in the preterm group (0.116 L/kg/h) than in the term group (0.170 L/kg/h). nih.govnih.gov A direct correlation was observed between gestational age and the serum half-life. nih.govnih.gov

Another study compared the pharmacokinetics in neonates younger than 10 days with infants aged between 1 and 12 months. semanticscholar.org The younger neonates exhibited higher plasma concentrations of paracetamol, a longer half-life (3.5 hours vs. 2.1 hours), and lower plasma clearance (0.149 L/h/kg vs. 0.365 L/h/kg) compared to the older infants. semanticscholar.org

Population pharmacokinetic analyses have further refined the understanding of these differences. One analysis involving 144 children (postconception age 27 weeks to 14 years) determined that clearance is reduced in children under one year of age. nih.gov The hydrolysis of this compound to paracetamol was found to be size-related but not age-related. nih.gov

Table 1: Pharmacokinetic Parameters of Paracetamol after this compound Administration in Neonates and Infants

| Population | Mean Half-Life (minutes) | Mean Clearance (L/kg/h) | Source(s) |

|---|---|---|---|

| Preterm Neonates (<37 weeks) | 277 | 0.116 | nih.govnih.gov |

| Term Neonates (37-41 weeks) | 172 | 0.170 | nih.govnih.gov |

| Neonates (<10 days) | 210 (3.5 hours) | 0.149 | semanticscholar.org |

| Infants (1-12 months) | 126 (2.1 hours) | 0.365 | semanticscholar.org |

This table presents a summary of key pharmacokinetic parameters observed in different neonatal and infant populations.

The antipyretic efficacy of intravenous this compound has been evaluated in febrile children. A multicenter, randomized, double-blind, comparative phase 3 clinical trial involving 263 children (aged 6 months to 14 years) with fever due to upper respiratory tract infections compared intravenous this compound with oral dexibuprofen. nih.govresearchgate.net

The study found that the body temperatures of patients in the this compound group were significantly lower than the dexibuprofen group for the first two hours after administration. nih.gov At specific time points, the differences were statistically significant:

Preclinical Research and Experimental Models

In Vitro Studies on Prodrug Hydrolysis

Propacetamol is a prodrug of paracetamol, designed for parenteral administration. patsnap.comnih.gov Its therapeutic action is dependent on its conversion to the active analgesic, paracetamol. This bioconversion occurs through hydrolysis, a process that has been characterized in various in vitro studies.

When administered, this compound is rapidly and completely hydrolyzed by non-specific plasma esterases into paracetamol and N,N-diethylglycine. patsnap.comscielo.brnih.gov This enzymatic cleavage happens quickly, typically within minutes of administration, leading to the prompt release of paracetamol into the bloodstream. patsnap.com The primary advantage of this compound is its enhanced water solubility compared to paracetamol, making it suitable for intravenous formulations. patsnap.comscielo.br

Kinetic studies have been conducted to understand the rate and mechanism of this compound's degradation into paracetamol. Research has shown that the hydrolysis process can be described by second-order kinetics. nih.gov The rate of this conversion is significantly influenced by temperature. For instance, the degradation rate constants for this compound were found to be approximately 4.5 times higher at 25°C compared to 4°C. nih.gov However, the medium in which the hydrolysis occurs, such as 5% glucose or 0.9% saline solutions, does not appear to affect the kinetics of the reaction. nih.gov

Further investigations into the hydrolysis process have explored the role of the metabolite N,N-diethylglycine (DEG). Studies suggest that DEG itself may have biological activity, potentially affecting glycine (B1666218) transporters and receptors, although this compound and paracetamol alone showed no such activity. nih.gov The hydrolysis can be induced chemically in vitro by adjusting the pH; for example, incubation at a pH of 9.5 can be used to hydrolyze this compound for experimental purposes. nih.gov

| Parameter | Condition 1 (5% Glucose Solution) | Condition 2 (0.9% Saline Solution) |

|---|---|---|

| Temperature | 25°C | 4°C |

| t90% (hours) | 3.17 | 13.42 |

| Temperature | 25°C | 4°C |

| t90% (hours) | 3.61 | 12.36 |

Data derived from a study on the degradation kinetics of this compound hydrochloride. nih.gov t90% represents the time required for 10% of the drug to degrade.

Animal Models for Analgesic Efficacy

The analgesic properties of this compound, through its conversion to paracetamol, have been extensively evaluated in various preclinical animal models designed to simulate different types of pain.

The formalin test is a widely used model in rodents that assesses a compound's activity against moderate, continuous pain generated by tissue injury. criver.comucl.ac.be The test involves injecting a dilute formalin solution into the animal's paw, which elicits a biphasic nociceptive response. criver.comnih.gov The first phase (early phase) is characterized by the direct activation of nociceptors, while the second phase (late phase) is driven by a combination of peripheral inflammation and central nervous system sensitization. criver.com

Paracetamol, the active metabolite of this compound, has demonstrated significant antinociceptive effects in this model. Studies in both rats and mice have shown that paracetamol can inhibit the nocifensive behaviors, such as licking and biting of the injected paw, during both phases of the formalin test. nih.govresearchgate.netmdpi.com This indicates that its analgesic action involves effects on both acute nociceptive transmission and the central sensitization processes that contribute to more persistent pain states. nih.govresearchgate.net

Models of inflammatory pain are crucial for evaluating the efficacy of analgesics in conditions involving inflammation. The most common methods involve inducing localized inflammation in the paw of a rodent using agents like carrageenan or Complete Freund's Adjuvant (CFA). encyclopedia.pub

Carrageenan Model : The injection of carrageenan induces an acute, localized inflammatory response characterized by edema, hyperalgesia, and allodynia, with a peak response typically occurring within a few hours. encyclopedia.pubaragen.comcreative-bioarray.com Paracetamol has been shown to be effective in this model, robustly reducing both thermal and mechanical hyperalgesia. nih.govresearchgate.net Some studies have also used this model to explore the synergistic analgesic effects of this compound when combined with other drugs. frontiersin.org The anti-inflammatory action of analgesics in the carrageenan model is believed to be mediated by the downregulation of inflammatory mediators like prostaglandin (B15479496) E2. encyclopedia.pub

Freund's Adjuvant Model : The injection of Complete Freund's Adjuvant (CFA) produces a more persistent and robust inflammatory state that can last for several weeks, providing a model for chronic inflammatory pain. nih.govfrontiersin.org Similar to the carrageenan model, paracetamol has been shown to effectively reduce facilitated pain states, including mechanical and thermal hyperalgesia, in CFA-treated animals. nih.govresearchgate.net This model is valuable for studying the long-term effects of analgesics on persistent inflammatory pain. frontiersin.org

Neuropathic pain, which arises from damage or disease affecting the somatosensory nervous system, is often studied in animals using models of nerve injury, such as sciatic nerve ligation or crush. mdpi.com These models result in the development of chronic hyperalgesia and allodynia. mdpi.comnih.gov

Preclinical studies have evaluated the effects of paracetamol in these challenging pain states. Research has indicated that paracetamol can dose-dependently decrease mechanical allodynia and lower nociceptive scores in rat models of neuropathic pain. nih.gov One study has suggested that the peripheral antinociceptive effects of paracetamol in neuropathic pain may be mediated through the cannabinoid system, specifically involving CB1 receptors. nih.gov However, while paracetamol demonstrates efficacy, some comparative studies have found its antihyperalgesic effect to be less pronounced than that of standard neuropathic pain treatments like gabapentin (B195806). ijbcp.com

Investigations into Antihyperalgesic Effects

Hyperalgesia, an increased sensitivity to pain, is a hallmark of both inflammatory and neuropathic pain conditions. mdpi.comijbcp.com A significant focus of preclinical research on this compound's active metabolite, paracetamol, has been to characterize its ability to reduce this heightened pain sensitivity.

In models of inflammatory pain, such as those induced by carrageenan or CFA, paracetamol consistently demonstrates robust antihyperalgesic effects. nih.govresearchgate.net It effectively attenuates both thermal hyperalgesia (increased sensitivity to heat stimuli) and mechanical hyperalgesia (increased sensitivity to pressure or touch). nih.govresearchgate.net

In a rat model of thermal hyperalgesia induced by a mild thermal injury, paracetamol showed both dose- and time-dependent antihyperalgesic activity. ijbcp.com This effect was compared to other analgesics, with findings suggesting that while paracetamol is effective, drugs like gabapentin may demonstrate greater activity in specific models. ijbcp.com

The antihyperalgesic effects of paracetamol are also evident in neuropathic pain models, where it has been shown to lower nociceptive scores associated with hyperalgesia testing. nih.gov The collective evidence from these various experimental models indicates that a primary mechanism of paracetamol's analgesic efficacy in persistent pain states is the attenuation of hyperalgesia. nih.gov

| Pain Model | Model Type | Key Findings for Paracetamol (Active metabolite of this compound) | Reference |

|---|---|---|---|

| Formalin Test | Tonic/Persistent Chemical Pain | Reduces nocifensive behaviors in both early (acute) and late (inflammatory/central sensitization) phases. | researchgate.netmdpi.com |

| Carrageenan-Induced Paw Edema | Acute Inflammatory Pain | Robustly reduces thermal and mechanical hyperalgesia. | nih.govresearchgate.net |

| Complete Freund's Adjuvant (CFA) | Chronic Inflammatory Pain | Effectively reduces mechanical and thermal hyperalgesia in a persistent inflammatory state. | nih.govresearchgate.net |

| Sciatic Nerve Injury | Neuropathic Pain | Decreases mechanical allodynia and hyperalgesia; effects may be mediated by cannabinoid receptors. | nih.gov |

| Thermal Injury Model | Neuropathic/Hyperalgesic Pain | Exhibits dose- and time-dependent antihyperalgesic activity. | ijbcp.com |

Clinical Trial Design and Methodologies in Propacetamol Research

Systematic Reviews and Meta-Analyses